N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide
Description
N-[(3,4-Dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide is a structurally complex acetamide derivative featuring a naphthalene-1,4-dione core substituted with a propan-2-ylamino group and a 3,4-dichlorophenylmethyl moiety. This compound shares structural motifs with bioactive molecules, particularly agrochemicals and pharmaceuticals, where acetamide derivatives are known for their pesticidal and antimicrobial properties .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-12(2)25-19-20(22(29)16-7-5-4-6-15(16)21(19)28)26(13(3)27)11-14-8-9-17(23)18(24)10-14/h4-10,12,25H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYFHBDEVGHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)N(CC3=CC(=C(C=C3)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
Key Observations:
Substituent Effects: The 3,4-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 3,4-difluorophenyl group in ’s compound, which is smaller and less polar.
Synthetic Routes :
- The target compound likely employs amide coupling (similar to ’s method using carbodiimide activation) , whereas triazole-containing analogs (–2) utilize 1,3-dipolar cycloaddition .
Spectroscopic Trends :
- IR : C=O stretches (1670–1682 cm⁻¹) are consistent across acetamides. The C-Cl stretch (~785 cm⁻¹) in the target compound aligns with ’s 6m .
- NMR : Dichlorophenyl protons (7.2–7.5 ppm) exhibit deshielding compared to difluorophenyl analogs (7.0–7.3 ppm) due to chlorine’s stronger inductive effect .
Crystallographic and Intermolecular Interactions
- highlights that dihedral angles between aromatic rings (e.g., 65.2° in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide) influence packing and solubility . The target compound’s dichlorophenyl group may adopt a distinct angle, altering crystal stability.
- Hydrogen bonding (N–H⋯O) and weak interactions (C–H⋯Cl/F) stabilize crystal lattices. The dichlorophenyl group could enhance halogen bonding, absent in fluorine-containing analogs .
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